enrasentan

Übersicht

Beschreibung

Enrasentan (SB-217242) is a dual endothelin receptor antagonist (ERA) that inhibits both endothelin-A (ETA) and endothelin-B (ETB) receptors, with a higher affinity for ETA receptors . Endothelin-1 (ET-1), a potent vasoconstrictor, contributes to cardiovascular pathologies such as hypertension, heart failure (HF), and cardiac hypertrophy. By blocking ET-1 signaling, this compound reduces blood pressure, prevents cardiac hypertrophy, and preserves myocardial function in preclinical models . However, clinical trials in humans have yielded mixed results, particularly in HF patients, where this compound failed to demonstrate superiority over standard therapies like angiotensin-converting enzyme (ACE) inhibitors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of enrasentan involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This reaction proceeds via a mechanochemical process to form the intermediate chalcone, which is then further reacted to form the final compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

enrasentan undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyethyloxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

1. Hypertension and Cardiac Hypertrophy

Enrasentan has shown promise in treating hypertension and cardiac hypertrophy. In animal models, it effectively reduced blood pressure, prevented cardiac hypertrophy, and preserved myocardial function. Specifically, in rats with hyperinsulinemia and hypertension, this compound normalized blood pressure and mitigated cardiac and renal damage .

2. Heart Failure

Clinical trials have evaluated this compound's efficacy in patients with heart failure. In a study comparing this compound to enalapril, it was found that this compound increased left ventricular end-diastolic volume index significantly compared to the reduction observed with enalapril (3.9 ml/m² vs -3.4 ml/m², p = 0.001) . However, the drug did not demonstrate a favorable impact on ventricular remodeling or mortality rates in heart failure patients, indicating the need for further investigation into its long-term effects .

3. Stroke

Research indicates that this compound may reduce ischemic areas in the brain during stroke events. In rat models, it was shown to decrease the extent of ischemic damage, suggesting potential neuroprotective effects .

Summary of Clinical Findings

The following table summarizes key findings from various studies on this compound:

Wirkmechanismus

The mechanism of action of enrasentan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Enrasentan belongs to the non-sulfonamide class of ERAs, alongside atrasentan and ambrisentan, while bosentan and macitentan are sulfonamide derivatives . Despite structural differences, non-sulfonamide ERAs retain high similarity in molecular weight and receptor interaction mechanisms .

Key Structural Differences :

- This compound: Non-sulfonamide, mixed ETA/ETB antagonist.

- Bosentan : Sulfonamide-based, dual ETA/ETB antagonist.

- Ambrisentan: Non-sulfonamide, ETA-selective antagonist.

Receptor Affinity :

This compound’s weaker binding affinity compared to tezosentan and bosentan may explain its reduced efficacy in clinical settings .

Clinical Efficacy in Heart Failure

Comparison with ACE Inhibitors (Enalapril):

In a randomized trial of asymptomatic left ventricular (LV) dysfunction patients, this compound (60–90 mg/day) increased LV end-diastolic volume index (EDVI) by 3.9 mL/m², whereas enalapril (10–20 mg/day) reduced EDVI by 23.4 mL/m² ($p = 0.001$) . This compound also showed inferior neurohormonal modulation:

- BNP Reduction : Enalapril (-19.3 pg/mL) vs. This compound (-5.8 pg/mL; $p = 0.005$) .

- Norepinephrine Levels: Increased more with this compound ($p = 0.02$) .

These findings suggest this compound exacerbates adverse LV remodeling compared to ACE inhibitors .

Comparison with Other ERAs:

- Bosentan : In the ENABLE trial, bosentan failed to reduce morbidity/mortality in NYHA class IIIB/IV HF patients .

- Ambrisentan : Approved for pulmonary arterial hypertension (PAH), improves exercise capacity but lacks robust HF data .

Mechanistic Insights

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of enrasentan, and how does it differ from ACE inhibitors like ennalapril in modulating cardiac remodeling?

this compound is a dual endothelin (ET) receptor antagonist that blocks both ETA and ETB receptors, inhibiting the vasoconstrictive and pro-fibrotic effects of endothelin-1 (ET-1). In contrast, ACE inhibitors like enalapril reduce angiotensin II production, lowering blood pressure and cardiac afterload. While enalapril primarily targets the renin-angiotensin system, this compound modulates endothelin pathways, which are implicated in ventricular hypertrophy and fibrosis .

Q. What are the standard dosing protocols for this compound in preclinical and clinical studies on heart failure?

In phase II trials, this compound was administered at escalating doses (30 mg to 90 mg daily) over 6–10 weeks, with a maintenance phase of 60–90 mg/day for six months. This protocol aimed to balance efficacy with tolerability, particularly monitoring neurohormonal responses (e.g., plasma endothelin, brain natriuretic peptide [BNP]) and ventricular remodeling indices (e.g., left ventricular end-diastolic volume index [LV EDVI]) .

Q. Which biomarkers are routinely measured to assess this compound's efficacy in heart failure trials?

Key biomarkers include:

- LV EDVI and LV ejection fraction (EF) via cardiovascular magnetic resonance (CMR) for structural remodeling.

- BNP and noradrenaline (NE) levels to evaluate neurohormonal activation.

- Plasma endothelin concentrations to assess target engagement. Notably, this compound showed a paradoxical increase in LV EDVI (+3.9 ml/m²) compared to enalapril (-23.4 ml/m²) in a six-month trial, highlighting divergent remodeling outcomes .

Advanced Research Questions

Q. How do conflicting neurohormonal data (e.g., BNP reduction vs. NE elevation) in this compound trials inform its therapeutic potential?

While enalapril reduced BNP more effectively (-19.3 pg/ml vs. -5.8 pg/ml for this compound), this compound increased NE levels (+2.13 nmol/l vs. +2.26 nmol/l for enalapril), suggesting differential impacts on sympathetic activation. Researchers must contextualize these findings by analyzing longitudinal outcomes (e.g., heart failure progression rates) and integrating multi-omics data (e.g., proteomics) to resolve mechanistic contradictions .

Q. What methodological considerations are critical when designing randomized controlled trials (RCTs) comparing this compound with established therapies?

Key considerations include:

- Blinding and randomization : Double-blind, parallel-group designs minimize bias, as seen in the phase II trial (n=72) comparing this compound and enalapril .

- Endpoint selection : LV EDVI as a primary endpoint captures structural remodeling, while secondary endpoints (e.g., cardiac index, RV mass index) provide functional insights .

- Population stratification : Enriching cohorts with specific etiologies (e.g., post-myocardial infarction) improves homogeneity.

Q. How can researchers address limitations in existing this compound studies, such as the absence of a placebo arm and discrepancies in EF measurement methodologies?

The lack of a placebo group in the phase II trial limits causal inference, necessitating meta-analyses of historical controls (e.g., SOLVD trial data). Discrepancies in EF values between echocardiography and CMR (higher EF via CMR) underscore the need for standardized imaging protocols . Sensitivity analyses adjusting for methodological variability can strengthen validity .

Q. What are the implications of this compound's adverse neurohormonal profile (e.g., severe adverse events in 16.7% vs. 2.8% for enalapril) for future drug development?

The higher rate of severe adverse events with this compound (e.g., hypotension, renal dysfunction) suggests dose-dependent toxicity. Researchers should explore lower-dose regimens or combination therapies (e.g., with beta-blockers) to mitigate risks while preserving efficacy. Preclinical models evaluating endothelin receptor subtype selectivity (ETA vs. ETB) may also refine therapeutic targeting .

Q. What unresolved questions exist regarding this compound's role in non-cardiac applications (e.g., spinal cord injury)?

Preliminary molecular docking studies identify this compound as a potential EDNRB antagonist for spinal cord injury, with binding energy (-6.8 kcal/mol). However, translational research requires in vivo validation of neuroprotective effects and dose-response relationships in animal models .

Q. Methodological Guidance for Future Studies

- Data integration : Combine imaging (CMR), biomarkers (BNP), and patient-reported outcomes (e.g., symptom diaries) for multi-dimensional efficacy assessments .

- Longitudinal follow-up : Extend trial durations beyond six months to evaluate this compound's impact on mortality and hospitalization rates .

- Cross-disciplinary collaboration : Partner with computational biologists to model endothelin signaling networks and identify synergistic drug targets .

Eigenschaften

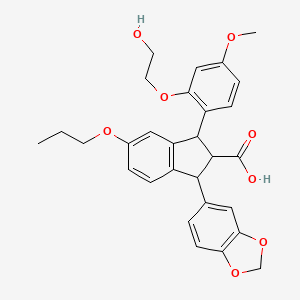

Molekularformel |

C29H30O8 |

|---|---|

Molekulargewicht |

506.5 g/mol |

IUPAC-Name |

1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid |

InChI |

InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32) |

InChI-Schlüssel |

GLCKXJLCYIJMRB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.